molecular formula C10H12F3N B2765344 (2S)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine CAS No. 2248199-26-8

(2S)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine

Cat. No.: B2765344
CAS No.: 2248199-26-8
M. Wt: 203.208
InChI Key: LZHPSFNIFXANNY-SSDOTTSWSA-N
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Description

(2S)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often employed to facilitate the reduction step .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2S)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability. This allows the compound to effectively modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine lies in the specific positioning of the trifluoromethyl group and the chiral center, which confer distinct physicochemical properties and biological activities. The trifluoromethyl group enhances the compound’s metabolic stability and lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical research .

Properties

IUPAC Name

(2S)-2-[3-(trifluoromethyl)phenyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-7(6-14)8-3-2-4-9(5-8)10(11,12)13/h2-5,7H,6,14H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHPSFNIFXANNY-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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